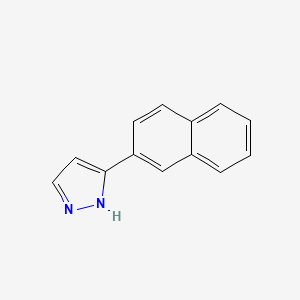

3-(naphthalen-2-yl)-1H-pyrazole

Description

Historical Context of Pyrazole (B372694) Chemistry in Organic Synthesis

The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first gave the class of compounds its name. wikipedia.org Just a few years later, in 1889, the first synthesis of pyrazole itself was achieved by Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. globalresearchonline.net A classical and still relevant method for pyrazole synthesis was developed by Hans von Pechmann in 1898, involving the reaction of acetylene (B1199291) and diazomethane. wikipedia.org

Initially, pyrazole derivatives were not found in nature, but this changed in 1959 with the isolation of β-(1-pyrazolyl)alanine from watermelon seeds. slideshare.net This discovery spurred further interest in these heterocyclic compounds. The Knorr synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648), remains a fundamental and widely used method for preparing substituted pyrazoles. numberanalytics.comnih.gov

Over the decades, the versatility of the pyrazole ring has been increasingly recognized. Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. wikipedia.org This structure imparts a unique combination of chemical properties, including the ability to participate in various reactions and to coordinate with metal ions. globalresearchonline.net Their diverse chemical reactivity and the relative ease of their synthesis have made them a cornerstone in the field of heterocyclic chemistry. globalresearchonline.net

Significance of the Naphthalene (B1677914) Moiety in Advanced Chemical Scaffolds

Naphthalene, a bicyclic aromatic hydrocarbon with the formula C10H8, is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. ijpsjournal.com This structural feature makes it a valuable component in the design of advanced chemical scaffolds. The extended π-conjugated system of naphthalene contributes to its unique electronic and photophysical properties, making it a key building block in the development of fluorescent probes, dyes, and organic electronic materials. globalresearchonline.net

In the realm of medicinal chemistry, the naphthalene moiety is present in a number of therapeutic agents. ijpsjournal.com Its incorporation into a molecule can influence properties such as lipophilicity, which affects how a compound is absorbed, distributed, metabolized, and excreted. The rigid and planar nature of the naphthalene scaffold can also provide a defined orientation for other functional groups, facilitating specific interactions with biological targets. nih.gov

The significance of naphthalene is underscored by its presence in various bioactive compounds with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijpsjournal.com However, it is also noted that some naphthalene derivatives can have metabolic liabilities, a factor that medicinal chemists carefully consider when designing new drugs. nih.gov The strategic placement and substitution of the naphthalene ring are crucial for optimizing the desired properties while minimizing potential adverse effects.

Rationale for Investigating 3-(Naphthalen-2-yl)-1H-Pyrazole as a Privileged Chemical Structure

The investigation of this compound as a privileged chemical structure stems from the synergistic potential of combining the pyrazole and naphthalene moieties. Pyrazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous FDA-approved drugs and their wide spectrum of biological activities. researchgate.net These activities include anti-inflammatory, antimicrobial, anticancer, and analgesic properties. globalresearchonline.netmdpi.com

Research into derivatives of this compound has indeed shown promise. For instance, various studies have synthesized and evaluated such compounds for their potential as antioxidant and anti-inflammatory agents. nih.govresearchgate.netdntb.gov.ua The synthesis of these hybrid molecules often involves the reaction of a naphthalene-containing chalcone (B49325) with hydrazine or its derivatives. asianpubs.orgresearchgate.netorientjchem.org The resulting naphthalene-pyrazole scaffold provides a rich platform for further chemical modification to explore a wide range of biological activities. The combination of these two well-regarded chemical entities makes this compound and its derivatives a compelling area of research for the discovery of new therapeutic agents and functional materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-naphthalen-2-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-4-11-9-12(6-5-10(11)3-1)13-7-8-14-15-13/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBVYNAEDCHKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371790 | |

| Record name | 3-(2-naphthyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150433-20-8 | |

| Record name | 3-(2-naphthyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Naphthalen 2 Yl 1h Pyrazole and Its Derivatives

Classical and Conventional Synthetic Routes to Pyrazole (B372694) Scaffolds

Traditional methods for pyrazole synthesis have been adapted to incorporate the naphthalene (B1677914) moiety, providing reliable, albeit sometimes lengthy, pathways to the target compound.

The Knorr pyrazole synthesis, first reported in 1883, is a cornerstone of pyrazole chemistry. nih.govslideshare.net The classical approach involves the condensation reaction between a hydrazine (B178648) (or its derivative) and a 1,3-dicarbonyl compound, typically under acidic conditions. jk-sci.comresearchgate.net

To synthesize 3-(naphthalen-2-yl)-1H-pyrazole via this method, the key starting material is a 1,3-dicarbonyl compound bearing a naphthalen-2-yl group. A suitable precursor would be 1-(naphthalen-2-yl)butane-1,3-dione. The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. slideshare.net While the reaction can produce a mixture of regioisomers if the 1,3-dicarbonyl is unsymmetrical, the use of hydrazine hydrate (B1144303) with 1-(naphthalen-2-yl)butane-1,3-dione would lead to the formation of 3-(naphthalen-2-yl)-5-methyl-1H-pyrazole.

Table 1: Knorr Synthesis Adaptation for Naphthalene-Pyrazoles

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

This method's reliability has been leveraged in modern chemistry, including adaptations for flow chemistry, which can improve reaction workup and efficiency. nih.gov

One of the most prevalent and versatile methods for synthesizing pyrazoles involves the reaction of α,β-unsaturated ketones, also known as chalcones, with hydrazine derivatives. researchgate.netbenthamdirect.comresearchgate.net This route is particularly relevant for this compound, where the corresponding chalcone (B49325), 1-(naphthalen-2-yl)-3-arylprop-2-en-1-one, serves as a readily accessible intermediate. researchgate.net

The synthesis begins with the reaction between an α,β-unsaturated ketone and hydrazine. researchgate.net This reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclocondensation to form a 4,5-dihydro-1H-pyrazole, commonly known as a pyrazoline. researchgate.netresearchgate.net

This cyclization can often be performed as a one-pot synthesis where the chalcone is reacted directly with hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF). researchgate.netorganic-chemistry.org The mechanism involves the initial nucleophilic attack of the hydrazine on the carbonyl group, followed by intramolecular addition to form the heterocyclic ring. researchgate.net The result is a stable, non-aromatic pyrazoline intermediate which must be oxidized to form the final pyrazole product.

Table 2: Common Oxidizing Systems for Pyrazoline Aromatization

| Oxidant System | Conditions | Advantages | Reference |

|---|---|---|---|

| Molecular Oxygen / Activated Carbon | Acetic acid or xylene, 50-120°C | Environmentally friendly, economical, simple procedure | organic-chemistry.org |

| Iodine | DMSO, Reflux | Effective for various substrates | asianpubs.org |

| Sodium Chloride (electrochemical) | Biphasic system (aqueous/organic), carbon electrodes | Sustainable, mild conditions, simple work-up | rsc.org |

The oxidative aromatization step is crucial as it establishes the stable aromatic pyrazole ring system. rsc.org Recent research has focused on developing greener and more sustainable oxidation protocols, such as using molecular oxygen or electrochemical methods, to avoid the use of stoichiometric, often hazardous, chemical oxidants. organic-chemistry.orgrsc.org

An alternative strategy to construct the necessary precursors for pyrazole synthesis involves the Friedel-Crafts acylation of naphthalene. nih.gov This electrophilic aromatic substitution reaction can be used to introduce an acyl group onto the naphthalene ring, which can then be elaborated into the target pyrazole.

For the synthesis of this compound, the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) yields 2-acetylnaphthalene. This ketone is a versatile building block. It can be condensed with an appropriate aldehyde (e.g., benzaldehyde) in a Claisen-Schmidt condensation to form the α,β-unsaturated ketone (chalcone) needed for the cyclization reaction described in section 2.1.2. researchgate.net

It is important to note that Friedel-Crafts acylations can be subject to rearrangements, and careful control of reaction conditions is necessary to achieve the desired regioselectivity. researchgate.netresearchgate.netepa.gov The reversibility of the Friedel-Crafts reaction under certain conditions can lead to the formation of thermodynamically more stable isomers. researchgate.net

Cyclization Reactions Involving Alpha,Beta-Unsaturated Ketones and Hydrazines

Modern and Advanced Synthetic Strategies for Naphthalene-Pyrazole Hybrids

Contemporary organic synthesis has introduced advanced methodologies that offer significant advantages over classical routes for preparing naphthalene-pyrazole hybrids. These methods often feature improved atom economy, milder reaction conditions, and higher efficiency.

Recent advancements include the development of tandem and multi-component reactions, where multiple chemical transformations occur in a single pot, avoiding the need to isolate intermediates. nih.govrsc.org For instance, novel naphthalene-pyrazole hybrids have been synthesized via tandem reactions of a functionalized naphthalene derivative with various nucleophilic reagents. nih.govrsc.org

Copper-catalyzed electrophilic cyclizations of α,β-alkynic hydrazones represent another modern approach. acs.orgulakbim.gov.tr This method involves the reaction of a hydrazine with a propargyl ketone (containing a naphthalene moiety) to form an alkynic hydrazone, which then undergoes a copper(I)-mediated cyclization to directly afford the pyrazole derivative in good to excellent yields. A similar strategy employs molecular iodine to achieve the electrophilic cyclization, yielding 4-iodopyrazoles. acs.orgulakbim.gov.tr

The use of microwave irradiation has also been shown to accelerate the synthesis of pyrazole derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating. nih.gov These modern strategies are pivotal in the efficient construction of libraries of complex molecules like naphthalene-pyrazole hybrids for various applications. nih.gov

Transition-Metal-Catalyzed Cyclization Reactions

Transition-metal catalysis has revolutionized the synthesis of complex heterocyclic systems, offering efficient and selective routes to pyrazoles. One notable advancement is the Rhodium(III)-catalyzed three-component synthesis of N-naphthyl pyrazoles. This method facilitates the simultaneous construction of both the pyrazole and an N-aryl moiety through a cascade reaction involving enaminones, aryl hydrazine hydrochlorides, and internal alkynes. rsc.orgrsc.orgresearchgate.net

The general procedure involves heating a mixture of the enaminone, hydrazine hydrochloride, and diphenylacetylene (B1204595) in the presence of a Rh(III) catalyst, such as [Cp*RhCl2]2, along with a copper co-catalyst and a base in a suitable solvent like DMF. rsc.org This one-pot process is highly atom-economical and allows for the generation of structurally diverse N-aryl pyrazoles with the naphthalene moiety attached to the nitrogen atom.

Table 1: Rh(III)-Catalyzed Three-Component Synthesis of N-Naphthyl Pyrazoles

| Entry | Enaminone | Hydrazine Hydrochloride | Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Phenylhydrazine hydrochloride | Diphenylacetylene | [Cp*RhCl2]2 / Cu(OAc)2·H2O | DMF | 110 | 18 | High |

| 2 | (E)-1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one | 4-Methoxyphenylhydrazine hydrochloride | Diphenylacetylene | [Cp*RhCl2]2 / Cu(OAc)2·H2O | DMF | 110 | 18 | Good |

| 3 | (E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one | Phenylhydrazine hydrochloride | Diphenylacetylene | [Cp*RhCl2]2 / Cu(OAc)2·H2O | DMF | 110 | 18 | Good |

Green Chemistry Protocols for Sustainable Synthesis

In recent years, the principles of green chemistry have become integral to synthetic organic chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances. The synthesis of this compound and its derivatives has benefited significantly from these advancements.

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. dergipark.org.tr The microwave-assisted synthesis of pyrazolone (B3327878) derivatives under solvent-free conditions is a prime example of this technology's application. researchgate.netnih.gov This approach involves the condensation of a β-ketoester with a hydrazine derivative, often in the presence of a solid support or a catalyst, to rapidly generate the pyrazole core. While not a direct synthesis of this compound, this methodology can be adapted by using appropriate naphthalene-containing precursors.

Table 2: Microwave-Assisted Synthesis of Pyrazolone Derivatives

| Entry | β-Ketoester | Hydrazine Derivative | Aldehyde | Conditions | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Ethyl acetoacetate (B1235776) | Phenylhydrazine | Benzaldehyde | Solvent-free, MW | 5-10 | 85-95 |

| 2 | Ethyl benzoylacetate | Hydrazine hydrate | 4-Chlorobenzaldehyde | Solvent-free, MW | 8-12 | 80-90 |

| 3 | Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate | Phenylhydrazine | 4-Methylbenzaldehyde | Solvent-free, MW | 7-15 | High |

Solvent-Free and Safer Solvent Reaction Systems

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often conducted under neat conditions or with the aid of solid supports, minimize waste and environmental impact. The synthesis of pyranopyrazoles, a class of fused pyrazole derivatives, has been successfully achieved under solvent-free conditions using a nano-silica/aminoethylpiperazine catalyst and ball milling. researchgate.netproquest.comnih.gov This method involves the four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. By selecting 2-naphthaldehyde (B31174) as the aldehyde component, this protocol can be adapted for the synthesis of naphthalene-substituted pyranopyrazoles.

Heterogeneous Catalysis Applications

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation, reusability, and often milder reaction conditions. In the context of pyrazole synthesis, silica-supported catalysts have demonstrated high efficiency in solvent-free preparations of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). nih.gov These catalysts facilitate key reaction steps such as Knoevenagel condensation and Michael addition, followed by cyclization. The use of a naphthalene-based aldehyde in this reaction would lead to the corresponding bis(pyrazol-5-ol) derivative.

Table 3: Heterogeneous Catalysis for Pyrazole Derivative Synthesis

| Entry | Aldehyde | Hydrazine | Active Methylene (B1212753) Compound | Catalyst | Conditions | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | Phenylhydrazine | Ethyl acetoacetate (2 equiv.) | Silica-bonded N-(propylaminobenzene)sulfonic acid | Solvent-free, 80 °C | 20 | 95 |

| 2 | 4-Chlorobenzaldehyde | Phenylhydrazine | Ethyl acetoacetate (2 equiv.) | Silica-bonded N-(propylaminobenzene)sulfonic acid | Solvent-free, 80 °C | 25 | 92 |

| 3 | 2-Naphthaldehyde | Phenylhydrazine | Ethyl acetoacetate (2 equiv.) | Silica-bonded N-(propylaminobenzene)sulfonic acid | Solvent-free, 80 °C | 30 | High |

Ultrasonic Irradiation and Ball Milling Techniques

Ultrasonic irradiation and mechanochemistry (ball milling) are energy-efficient techniques that can promote chemical reactions by providing the necessary activation energy through acoustic cavitation and mechanical forces, respectively. The synthesis of pyrazole derivatives has been successfully achieved using ultrasonic irradiation, often in aqueous media and with the aid of catalysts like cyanuric acid and 1-methylimidazole. nih.gov Similarly, ball milling has been employed for the solvent-free synthesis of dihydropyrano[2,3-c]pyrazoles using a nano-silica/aminoethylpiperazine catalyst. researchgate.netproquest.comnih.gov Both techniques offer green alternatives to conventional heating methods for the synthesis of pyrazole systems.

Direct N-Substitution Approaches to Pyrazoles

The functionalization of the pyrazole ring at the nitrogen atoms is a crucial step in modifying its biological and physical properties. Direct N-substitution of pre-formed pyrazoles can, however, lead to mixtures of regioisomers, particularly with unsymmetrically substituted pyrazoles like this compound.

To address this challenge, regioselective N-alkylation and N-arylation methods have been developed. One effective strategy involves the use of a protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group. acs.org This group can direct the initial substitution to one of the nitrogen atoms. Subsequently, a "SEM switch" can be performed to transpose the protecting group to the other nitrogen, allowing for sequential and regioselective functionalization of both nitrogen atoms.

Another approach to achieve regioselectivity is through catalyst control. For instance, magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles has been reported, providing a reliable method for introducing alkyl groups specifically at the N2 position. acs.org

Table 4: Regioselective N-Alkylation of 3-Substituted Pyrazoles

| Entry | 3-Substituted Pyrazole | Alkylating Agent | Catalyst/Base | Solvent | Conditions | Major Isomer | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 3-Phenyl-1H-pyrazole | Ethyl bromoacetate | MgBr2 / i-Pr2NEt | THF | 25 °C, 2 h | N2 | 85 |

| 2 | 3-(4-Chlorophenyl)-1H-pyrazole | 2-Bromo-N,N-dimethylacetamide | MgBr2 / i-Pr2NEt | THF | 25 °C, 2 h | N2 | 90 |

| 3 | This compound | Methyl iodide | K2CO3 | DMSO | RT | N1/N2 mixture | Variable |

Mechanistic Investigations of Reaction Pathways

The formation of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of heterocyclic synthesis. The mechanisms for creating this compound and its derivatives involve intricate steps of cyclization, protonation, and dehydration, often guided by specific catalysts and reagents to ensure desired outcomes.

Electrophilic and Nucleophilic Cyclization Mechanisms

The synthesis of pyrazoles can proceed through several mechanistic routes, with electrophilic and nucleophilic cyclizations being prominent pathways.

Nucleophilic Cyclization: The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. mdpi.comnih.govrrbdavc.org In the context of this compound, this would involve a precursor like 1-(naphthalen-2-yl)butane-1,3-dione. The reaction initiates with the nucleophilic attack of one nitrogen atom of hydrazine on one of the carbonyl carbons of the diketone. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, leading to a heterocyclic intermediate that subsequently aromatizes to form the stable pyrazole ring. youtube.com The reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives also follows a nucleophilic pathway, initially forming a pyrazoline intermediate which is then oxidized to the pyrazole. nih.govijirt.orgmdpi.com

Electrophilic Cyclization: An alternative strategy involves the electrophilic cyclization of α,β-alkynic hydrazones. nih.govacs.org These hydrazones are readily prepared from the condensation of hydrazines with α,β-alkynic ketones or aldehydes. nih.gov For the synthesis of a 3-naphthalenyl pyrazole derivative, a naphthalenyl-substituted alkynic hydrazone would be the substrate. The cyclization is typically promoted by an electrophile, such as molecular iodine or a copper(I) salt. nih.govacs.orgresearchgate.net The proposed mechanism involves the activation of the alkyne moiety by the electrophile (e.g., CuI), making it susceptible to intramolecular nucleophilic attack by the secondary nitrogen atom of the hydrazone. acs.orgacs.org This step forms the five-membered ring, which then proceeds to the final pyrazole structure.

Protonation and Dehydration Steps in Pyrazole Formation

Protonation and dehydration are critical steps in the final stage of pyrazole formation, particularly in syntheses starting from 1,3-dicarbonyl compounds (the Knorr synthesis). youtube.com After the initial nucleophilic attack and cyclization, a non-aromatic dihydroxypyrazolidine or a related pyrazoline intermediate is formed.

The reaction, often catalyzed by acid, involves the protonation of a hydroxyl group on the intermediate. nih.govyoutube.com This protonation converts the hydroxyl group into a good leaving group (water). Subsequent elimination of one water molecule generates an enamine-like system within the ring. youtube.com A second dehydration step, involving the elimination of the second hydroxyl group and a proton from the adjacent carbon, leads to the formation of the thermodynamically stable aromatic pyrazole ring. The tautomerization of an intermediate enamine to an imine is also a key step in achieving the final aromatic structure. youtube.com

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

Catalysts and reagents play a pivotal role in directing the synthesis of pyrazoles, influencing reaction rates, yields, and regioselectivity.

Acid Catalysis: In the Knorr synthesis and related condensations, acid catalysts are frequently employed. They accelerate the reaction by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydrazine. nih.govyoutube.com

Transition-Metal Catalysis: Various transition metals are used to facilitate pyrazole synthesis. Copper(I) iodide (CuI) is effective in mediating the electrophilic cyclization of α,β-alkynic hydrazones. nih.govacs.orgresearchgate.net Rhodium catalysts can enable the addition-cyclization of hydrazines with alkynes under mild conditions. organic-chemistry.org Silver catalysts have been used in reactions involving trifluoromethylated ynones and hydrazines. mdpi.com

Iodine: Molecular iodine serves as a catalyst and an electrophile in the cyclization of α,β-alkynic hydrazones to produce 4-iodopyrazoles. nih.govacs.org It can also be used in the oxidative aromatization of pyrazoline intermediates to pyrazoles. nih.gov

Bases: In derivatization reactions, particularly N-arylation, bases like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) are essential for deprotonating the pyrazole NH, making it a more potent nucleophile for coupling with aryl halides. organic-chemistry.org

The choice of catalyst can also determine the regioselectivity of the reaction, especially when using unsymmetrical 1,3-diketones, influencing which nitrogen atom of the substituted hydrazine binds to which carbonyl group. nih.gov

Derivatization and Functionalization Strategies

The core structure of this compound can be modified to create a diverse library of derivatives. Functionalization strategies typically target the N-1 position of the pyrazole ring or the available carbon atoms (C-4 and C-5).

Substitution at the N-1 Position of the Pyrazole Ring

The hydrogen atom on the N-1 nitrogen of the pyrazole ring is acidic and can be readily substituted, a common strategy for modulating the compound's properties. mdpi.com

N-Alkylation and N-Arylation: N-alkylation can be achieved by reacting the pyrazole with an alkyl halide. rrbdavc.org N-arylation, the introduction of an aromatic ring at the N-1 position, is a widely used modification. This is often accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation. organic-chemistry.org For example, reacting this compound with an aryl halide (e.g., bromobenzene (B47551) or an activated aryl chloride) in the presence of a palladium or copper catalyst and a suitable base yields the corresponding N-aryl derivative. mdpi.comorganic-chemistry.org A variety of ligands, such as tBuBrettPhos, can be employed to improve the efficiency and scope of these palladium-catalyzed couplings. organic-chemistry.org

Aryl and Heteroaryl Substitutions at C-3 and C-5 Positions

Introducing aryl or heteroaryl groups at the carbon positions of the pyrazole ring allows for significant structural variation.

C-3 Position: In this compound, the C-3 position is already occupied by the naphthalene moiety. This group is typically introduced from the start of the synthesis, for instance, by using a naphthalenyl-substituted ketone or acid chloride as a precursor in a one-pot synthesis of 1,3-diketones that are then converted to pyrazoles. organic-chemistry.org

C-5 Position: The substituent at the C-5 position is often determined by the structure of the 1,3-dicarbonyl starting material. nih.govnih.gov To synthesize a 3-(naphthalen-2-yl)-5-aryl-1H-pyrazole, one would start with a 1-(naphthalen-2-yl)-3-aryl-1,3-propanedione and react it with hydrazine. This synthetic flexibility allows for the introduction of a wide range of aryl and heteroaryl groups at the C-5 position. nih.govorientjchem.org

Direct C-H Functionalization: Modern synthetic methods enable the direct functionalization of C-H bonds, providing a more atom-economical route to substituted pyrazoles. rsc.org Transition-metal-catalyzed C-H activation can be used to introduce aryl or other functional groups directly onto the pyrazole ring, often with high regioselectivity for the C-5 position, avoiding the need for pre-functionalized starting materials. rsc.org

Integration of Diverse Functional Groups for Scaffold Diversification

The strategic introduction of diverse functional groups onto the this compound scaffold is a key strategy for diversifying its chemical space and modulating its physicochemical properties. This diversification is crucial for exploring structure-activity relationships in medicinal chemistry and materials science. Methodologies for achieving this often involve the functionalization of both the pyrazole and naphthalene ring systems.

A common approach begins with the synthesis of a core intermediate, such as 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, which serves as a versatile precursor. This aldehyde can be synthesized from β-acetyl naphthalene and phenylhydrazine, followed by a Vilsmeier-Haack reaction to introduce the formyl group at the 4-position of the pyrazole ring. nih.gov This carbaldehyde is then a reactive handle for a variety of subsequent transformations. For instance, it can undergo condensation reactions with different active methylene compounds to generate a range of derivatives. nih.gov

Another significant strategy involves direct C-H bond functionalization, which offers an efficient and atom-economical route to introduce new functionalities. researchgate.net Directing group-assisted C-H activation has been successfully employed for the regioselective functionalization of the naphthalene nucleus. researchgate.net This allows for the precise installation of various groups at specific positions, which would be challenging to achieve through classical methods.

Furthermore, the pyrazole ring itself offers sites for functionalization. The N-H of an unsubstituted pyrazole can be alkylated or arylated to introduce a wide array of substituents. The synthesis of pyrazoline derivatives from chalcones, followed by oxidation, is another pathway to access functionalized pyrazoles. orientjchem.orgmdpi.com For example, 1-(1-hydroxy naphthalen-2-yl)-3-(furan-2-yl) prop-2-ene-1-one can be reacted with various hydrazine derivatives to yield substituted pyrazolines, which can then be aromatized to the corresponding pyrazoles. orientjchem.org

The versatility of these synthetic strategies allows for the creation of a large library of this compound derivatives with tailored electronic and steric properties.

Synthesis of Multi-Target Directed Naphthalene-Heterocycle Hybrids

The concept of multi-target-directed ligands, or hybrid molecules, has emerged as a powerful approach in drug design, aiming to address complex diseases by modulating multiple biological targets simultaneously. rsc.orgrsc.org The this compound scaffold is an attractive core for the design of such hybrids due to the known biological activities associated with both naphthalene and pyrazole moieties. semanticscholar.orgresearchgate.net

The synthesis of these hybrid molecules often involves the strategic fusion of the naphthalene-pyrazole core with other pharmacologically relevant heterocyclic systems. rsc.orgresearchgate.net One-pot, multi-component reactions are particularly efficient for constructing these complex molecules. nih.govresearchgate.net

A notable example involves the tandem reactions of 3-formyl-4H-benzo[h]chromen-4-one with various nucleophilic reagents to create novel naphthalene-heterocycle hybrids. rsc.orgresearchgate.netnih.gov This approach has led to the synthesis of hybrids incorporating nicotinonitrile, pyran, pyranopyrazole, and pyrazolopyridine scaffolds attached to the naphthalene system. rsc.org For instance, the reaction of the formylchromone (B10848765) with cyanoacetanilides under basic conditions leads to the formation of nicotinonitrile derivatives through a sequence of addition, cyclization, and ring-opening steps. nih.gov

Another strategy involves the condensation of a pre-formed naphthalene-pyrazole aldehyde with other heterocyclic ketones. For example, 1-(2-hydroxyphenyl)-3-(3-(naphthalen-3-yl)-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one, a chalcone derivative, can be cyclized with hydrazine to form a pyrazoline, or with iodine in DMSO to yield a chromone (B188151) derivative. asianpubs.org These products can then be further reacted to introduce additional heterocyclic rings. asianpubs.org

The merging of naphthalene and pyrazole motifs has been shown to be a fruitful strategy. rsc.orgsemanticscholar.org For example, a naphthalene-pyrazole hybrid demonstrated superior activity in certain contexts compared to a naphthalene-pyran hybrid. rsc.orgsemanticscholar.org The combination of three motifs, such as in a naphthalene-pyran-pyrazole ternary hybrid, has also been explored to enhance biological selectivity. semanticscholar.org These synthetic efforts highlight the modularity and versatility of the naphthalene-pyrazole scaffold in the construction of complex, multi-target directed agents.

Spectroscopic and Structural Elucidation of 3 Naphthalen 2 Yl 1h Pyrazole

Advanced Spectroscopic Characterization Techniques

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For 3-(naphthalen-2-yl)-1H-pyrazole, the FT-IR spectrum is expected to exhibit several characteristic absorption bands. The N-H stretching vibration of the pyrazole (B372694) ring typically appears as a broad band in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic naphthalene (B1677914) and pyrazole rings are anticipated to be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole and naphthalene rings would produce a series of sharp bands in the fingerprint region, approximately between 1400 and 1600 cm⁻¹. The C-N stretching vibration of the pyrazole ring may also be identified, often appearing around 1290 cm⁻¹. Out-of-plane C-H bending vibrations for the substituted naphthalene ring would provide further structural information in the 700-900 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Pyrazole) | 3100 - 3500 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C and C=N Stretch | 1400 - 1600 |

| C-N Stretch | ~1290 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

In the ¹H NMR spectrum of this compound, the protons on the naphthalene and pyrazole rings will resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. The single N-H proton of the pyrazole ring is expected to be a broad singlet, with a chemical shift that can vary significantly depending on the solvent and concentration, but generally appears downfield (δ 10-13 ppm).

The two protons on the pyrazole ring (H-4 and H-5) would appear as distinct signals. The seven protons of the naphthalene ring system would present a complex multiplet pattern, characteristic of a 2-substituted naphthalene. For instance, data from the related compound 2-(naphthalen-2-yl)pyridine shows aromatic protons in the range of δ 7.27 to 8.73 ppm.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H (Pyrazole) | 10.0 - 13.0 | broad singlet |

| Naphthalene-H | 7.4 - 8.5 | multiplet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, all carbon atoms are sp² hybridized and are expected to resonate in the downfield region of the spectrum (δ 100-150 ppm). The spectrum would show 13 distinct signals, corresponding to the ten carbons of the naphthalene system and the three carbons of the pyrazole ring. The chemical shifts for the naphthalene carbons can be estimated from known data for 2-substituted naphthalenes, which typically range from δ 124 to 134 ppm. The pyrazole carbons would have shifts influenced by the nitrogen atoms and the naphthalene substituent. The C-3 carbon, attached to the naphthalene ring, would likely be found around δ 140-150 ppm.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Naphthalene (quaternary) | 130 - 135 |

| Naphthalene (CH) | 124 - 129 |

| Pyrazole C3 | 140 - 150 |

To unambiguously assign the ¹H and ¹³C signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (¹H-¹H J-coupling), helping to identify adjacent protons within the naphthalene and pyrazole rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying the connectivity between the naphthalene and pyrazole rings, for example, by showing a correlation from the pyrazole H-4 proton to the naphthalene-attached C-3 carbon of the pyrazole, and from the naphthalene protons near the linkage to the pyrazole C-3 carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₃H₁₀N₂), the calculated exact mass is 194.0844 g/mol . A high-resolution mass spectrum (HRMS) would confirm this elemental composition.

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 194, which is expected to be quite stable due to the aromatic nature of the molecule. The fragmentation pattern would likely involve the characteristic fragmentation of the naphthalene and pyrazole rings. A major fragment could correspond to the loss of the pyrazole moiety or the naphthalene moiety. The fragmentation of naphthalene itself typically involves the loss of C₂H₂ (acetylene), leading to a peak at m/z = 102.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Crystallographic Analysis and Solid-State Structure Determination

A comprehensive understanding of a molecule's properties and potential behavior relies heavily on the precise knowledge of its three-dimensional structure. This is typically achieved through crystallographic techniques, primarily single-crystal X-ray diffraction.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry

To date, no published study has presented the single-crystal X-ray diffraction data for this compound. Such a study would provide definitive information on bond lengths, bond angles, and torsion angles within the molecule. This would allow for an unambiguous confirmation of the connectivity of the naphthalene and pyrazole rings and reveal any conformational preferences.

A hypothetical data table for the crystallographic parameters of this compound, were it to be determined, would resemble the following:

| Parameter | Value |

| Empirical formula | C13H10N2 |

| Formula weight | 194.24 g/mol |

| Crystal system | [e.g., Monoclinic, Orthorhombic, etc.] |

| Space group | [e.g., P21/c, P-1, etc.] |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | [Value] |

| β (°) | [Value] |

| γ (°) | [Value] |

| Volume (ų) | [Value] |

| Z | [Value] |

| Density (calculated) | [Value] g/cm³ |

| Absorption coeff. (μ) | [Value] mm⁻¹ |

| F(000) | [Value] |

This table is for illustrative purposes only, as the data for this compound is not currently available.

Analysis of Intermolecular Interactions and Crystal Packing

Without the crystal structure, a detailed analysis of the intermolecular interactions and crystal packing of this compound is purely speculative. However, based on the functional groups present—a pyrazole ring with an N-H donor and a naphthalene moiety—one could anticipate the presence of several types of non-covalent interactions that would influence its solid-state architecture.

These could include:

Hydrogen Bonding: The N-H group of the pyrazole ring is a potential hydrogen bond donor, and the nitrogen atoms of the pyrazole can act as acceptors. This could lead to the formation of hydrogen-bonded chains, dimers, or more complex networks.

π-π Stacking: The aromatic naphthalene and pyrazole rings could engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align.

C-H···π Interactions: The C-H bonds of both the naphthalene and pyrazole rings could act as weak donors in interactions with the π-systems of neighboring molecules.

A hypothetical data table summarizing these potential interactions might look like this:

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) / Geometry |

| Hydrogen Bond | N-H | N (pyrazole) | [Value] | [Value] |

| π-π Stacking | Naphthalene | Naphthalene | [Centroid-centroid distance] | [Slip angle, etc.] |

| π-π Stacking | Pyrazole | Pyrazole | [Centroid-centroid distance] | [Slip angle, etc.] |

| C-H···π | C-H | π (Naphthalene) | [Value] | [Value] |

| C-H···π | C-H | π (Pyrazole) | [Value] | [Value] |

This table is for illustrative purposes only and represents the types of interactions that might be observed if the crystal structure were known.

Computational Chemistry and Theoretical Studies of 3 Naphthalen 2 Yl 1h Pyrazole

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. derpharmachemica.com DFT methods are employed to compute the optimized molecular geometry, electronic characteristics, and vibrational frequencies of compounds like 3-(naphthalen-2-yl)-1H-pyrazole. ripublication.com Calculations are often performed using software packages like Gaussian 09 with specific basis sets, such as the B3LYP/6-31G level of theory, to achieve a balance between accuracy and computational cost. ripublication.com These theoretical calculations provide a detailed understanding of the molecule's behavior at an atomic level, complementing experimental findings.

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation of the molecule. ripublication.com For derivatives of this compound, DFT calculations are used to determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. ripublication.com

The optimization process for a related compound, 5-aryl-3-(napth-2-yl)-1H-pyrazole, was achieved using the Gaussian 09 package and the DFT/B3LYP method with a 6-31G basis set to find the structure with the lowest energy. ripublication.com Similarly, studies on other naphthalene-pyrazole derivatives have compared the geometry optimized by DFT methods (e.g., B3LYP/6-311G(d,p)) with experimental data obtained from X-ray crystallography, often finding good agreement. researchgate.net The optimized structure of this compound would be expected to have the naphthalene (B1677914) and pyrazole (B372694) rings being nearly coplanar to maximize conjugation, although some torsional angles will exist to relieve steric strain.

Table 1: Representative Calculated Geometrical Parameters for a Naphthalene-Pyrazole System

| Parameter | Bond/Angle | Description |

| Bond Length | C-C (Naphthalene) | Typically in the range of 1.373–1.461 Å. nih.gov |

| C-N (Pyrazole) | Expected to be around 1.35 Å. | |

| N-N (Pyrazole) | Approximately 1.35 Å. ripublication.com | |

| C-C (Linker) | The bond connecting the naphthalene and pyrazole rings. | |

| Bond Angle | C-C-C (Naphthalene) | Angles within the aromatic naphthalene rings. |

| C-N-N (Pyrazole) | Angles within the five-membered pyrazole ring. | |

| Dihedral Angle | Naphthalene-Pyrazole | The angle between the planes of the two ring systems. |

Note: The table presents expected ranges and types of parameters investigated in DFT studies of similar molecules. Actual values for this compound would require a specific calculation.

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and optical characteristics. DFT calculations provide detailed information on the distribution of electrons within the molecule through the analysis of molecular orbitals.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. samipubco.com

In computational studies of pyrazole derivatives containing a naphthalene moiety, the distribution of these orbitals is analyzed. For instance, in related pyrazole-carboxamides, the HOMO is often delocalized over the naphthalene ring, while the LUMO may be localized on other parts of the molecule, indicating the direction of intramolecular charge transfer. jcsp.org.pk In a study on 5-aryl-3-(napth-2-yl)-1H-pyrazole, the visualization of the HOMO and LUMO surfaces confirmed that charge transfer occurs within the molecule. ripublication.com The HOMO is typically concentrated on the electron-rich naphthalene ring, while the LUMO is often distributed across the pyrazole ring and any attached acceptor groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. ripublication.comjcsp.org.pk This property is also indicative of the potential for intramolecular charge transfer. ripublication.com

For a series of 5-aryl-3-(napth-2-yl)-1H-pyrazole compounds, the calculated HOMO-LUMO energy gaps were used to infer their biological activity, with a smaller gap suggesting higher potential activity. ripublication.com In one specific derivative, the energy gap was found to be as low as 0.10667 eV, indicating significant potential for charge transfer. ripublication.com A study on naphthalene calculated a HOMO-LUMO gap of 4.75 eV using DFT with the aug-cc-pVQZ basis set. samipubco.com The presence of the pyrazole ring and its substituents would be expected to lower this gap in this compound.

Table 2: Calculated Electronic Properties for a Representative Naphthalene-Pyrazole Derivative

| Property | Value | Significance |

| HOMO Energy | -6.13 eV (for Naphthalene) samipubco.com | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.37 eV (for Naphthalene) samipubco.com | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 0.10667 eV (for a 5-aryl derivative) ripublication.com | Indicates chemical reactivity and the ease of electronic excitation. |

Note: Values are taken from studies on naphthalene and a derivative of the title compound to provide context.

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. ripublication.comwikipedia.org This analysis partitions the total electron density among the constituent atoms, providing insights into the charge distribution and identifying electrophilic and nucleophilic sites. numberanalytics.com The calculation involves the molecular orbital coefficients and the overlap matrix of the basis functions. wikipedia.org

In studies of 5-aryl-3-(napth-2-yl)-1H-pyrazole, Mulliken population analysis was performed to compute the atomic charges. ripublication.com The results of such an analysis typically show that the nitrogen atoms in the pyrazole ring carry a negative charge due to their higher electronegativity, while the adjacent carbon and hydrogen atoms are generally positive. The distribution of charges across the naphthalene ring can also be determined, revealing how the pyrazole substituent affects its electronic environment. It is important to note that Mulliken charges are sensitive to the choice of basis set. uni-muenchen.de

Table 3: Conceptual Mulliken Atomic Charges in this compound

| Atom | Expected Charge | Rationale |

| N (Pyrazole) | Negative | High electronegativity. ripublication.com |

| C (Pyrazole) | Positive | Bonded to electronegative nitrogen atoms. |

| C (Naphthalene) | Variable (Slightly Negative/Positive) | Aromatic system with charge influenced by the substituent. |

| H | Positive | Lower electronegativity compared to C and N. |

Note: This table represents a qualitative expectation of charge distribution based on general principles and findings for similar molecules.

Theoretical vibrational analysis is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and modes of a molecule. nih.gov These calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical method, allowing for a more accurate comparison with experimental data. nih.gov

For pyrazole and its derivatives, DFT calculations have been successfully used to assign the various vibrational modes, such as N-H stretching, C-H stretching, C=N stretching, and ring deformation modes. derpharmachemica.comnih.gov A study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, a related structure, showed C-H stretching vibrations for the naphthalene ring in the 3100–3000 cm⁻¹ range. nih.gov In another example, the experimental FT-IR spectrum of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole showed characteristic peaks at 3049 cm⁻¹ (aromatic C-H stretch), 1593 cm⁻¹ (C=N/C=C stretch), and 1495 cm⁻¹ (aromatic ring stretch), which can be correlated with theoretically calculated frequencies. mdpi.com The total energy distribution (TED) analysis can also be performed to provide a quantitative assignment of each vibrational mode. nih.gov

Table 4: Comparison of Representative Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Naphthalene-Pyrazole Systems

| Vibrational Mode | Experimental Range (cm⁻¹) | Calculated Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3038 - 3071 | 3037 - 3078 | nih.gov |

| C=N/C=C Stretch | ~1593 | - | mdpi.com |

| N=N Stretch (Azo-pyrazole) | ~1427 | ~1428 | derpharmachemica.com |

| Pyrazole Ring Deformation | ~634 | ~640 | derpharmachemica.com |

Note: This table compiles data from various related compounds to illustrate the typical agreement between experimental and calculated vibrational frequencies.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, which is essential for predicting its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are prone to electrophilic and nucleophilic attack.

In a typical MEP map, different colors correspond to varying levels of electrostatic potential. researchgate.net Regions of negative potential, usually colored red, are characterized by an excess of electrons and are susceptible to attack by electrophiles. Conversely, areas with positive potential, colored blue, are electron-deficient and are favorable sites for nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or near-zero potential. researchgate.net

For heterocyclic structures like pyrazoles, the MEP map can highlight the reactivity of the ring system and its substituents. The nitrogen atoms of the pyrazole ring, with their lone pairs of electrons, typically form a region of negative electrostatic potential, making them sites for hydrogen bonding and coordination with metal ions. The distribution of electrostatic potential across the naphthalene ring and the pyrazole moiety in this compound dictates how it will interact with its environment. Studies on similar aromatic and heterocyclic compounds have shown that negative MEP regions are often associated with biological activity. nih.gov For instance, the anti-picornavirus activities of certain flavones have been linked to negative MEP values in specific regions of the molecules. nih.gov The map can therefore guide the rational design of derivatives with enhanced reactivity or specific interaction capabilities. researchgate.netrsc.org

Table 1: General Interpretation of MEP Map Color-Coding for Reactivity Prediction

| Color Region | Electrostatic Potential | Electron Density | Predicted Reactivity |

| Red | Most Negative | High | Favorable for electrophilic attack |

| Blue | Most Positive | Low | Favorable for nucleophilic attack |

| Green | Near-Zero | Neutral | Low reactivity |

| Yellow | Intermediate Negative | Intermediate | Moderate electrophilic interaction |

| Light Blue | Intermediate Positive | Intermediate | Moderate nucleophilic interaction |

This table provides a generalized interpretation of MEP maps based on established conventions in computational chemistry.

Solvation Effects Modeling (e.g., IEFPCM, SCRF Methods)

The biological activity of a molecule invariably occurs in a solvent, typically water. Solvation effects can significantly influence a molecule's conformation, stability, and interaction with other molecules. Computational models are used to simulate these effects.

The Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism variant (IEFPCM), and the Self-Consistent Reaction Field (SCRF) methods are widely used approaches. These models treat the solvent as a continuous medium with a defined dielectric constant, surrounding a solute-sized cavity. This approach allows for the calculation of the energetic cost or benefit of solvating the molecule.

For pyrazole derivatives, solvation models are critical in calculating binding free energies with biological targets. nih.gov The total binding energy is often decomposed into various components, including polar and non-polar solvation energies. aalto.fi Studies on related pyrazole compounds have indicated that nonpolar solvation energy, along with van der Waals forces, can be a crucial favorable contributor to binding, while polar solvation energy may be unfavorable. nih.gov This suggests that the displacement of ordered water molecules from a nonpolar binding pocket upon ligand binding provides a significant entropic driving force for the interaction. The Poisson-Boltzmann Equation (PBE) is another continuum model frequently employed to understand these electrostatic contributions to solvation and binding in biomolecular systems. scispace.com

Molecular Modeling and Docking Studies for Biological Interaction Prediction (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their potential as inhibitors or modulators of a specific biological target.

For derivatives of this compound, docking studies have been employed to predict their interaction with various enzymes and receptors. For example, derivatives have been modeled as inhibitors of 15-Lipoxygenase (15-LOX) and Estrogen Receptor α (ERα), a key target in breast cancer therapy. nih.govresearchgate.netaip.org These studies help to understand the structural basis for their biological activity and guide the synthesis of more potent and selective analogs. researchgate.net

Ligand-Protein Interaction Profiling and Binding Affinity Calculations

Following the prediction of a binding pose, the strength of the interaction is quantified by calculating the binding affinity. This is often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). Lower binding energy values indicate a more stable protein-ligand complex and stronger binding.

In silico studies on naphthalene-pyrazole derivatives have revealed potent interactions with various biological targets. For instance, a fluorinated derivative, 5-(2-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, demonstrated a strong predicted binding affinity for the Estrogen Receptor α (ERα). researchgate.netaip.org Similarly, naphthalene–pyrazole hybrids have shown promising binding energies against cyclooxygenase-2 (COX-2). nih.gov These calculations are vital for prioritizing compounds for further experimental testing.

Table 2: Predicted Binding Affinities and Inhibition Constants for Naphthalene-Pyrazole Derivatives against Various Biological Targets

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

| Fluorinated Naphthalene-Pyrazole researchgate.netaip.org | Estrogen Receptor α (ERα) | -10.77 | 12.69 nM |

| Fluorinated Naphthalene-Pyrazole mdpi.com | Estrogen Receptor α (ERα) | -10.61 | 16.71 nM |

| Naphthalene-Nicotinonitrile Hybrid nih.gov | Cyclooxygenase-2 (COX-2) | -12.2 | Not Reported |

| Naphthalene-Pyrazole Hybrid nih.gov | Cyclooxygenase-2 (COX-2) | -11.9 | Not Reported |

This table is a compilation of data from molecular docking studies on various derivatives containing naphthalene and pyrazole moieties. The exact values are specific to the studied derivative and its target.

Delineation of Specific Binding Mechanisms (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking, Pi-Cation Interactions)

A detailed analysis of the docked pose reveals the specific molecular interactions that stabilize the ligand within the protein's binding site. These interactions are critical determinants of binding affinity and selectivity. The primary types of interactions include:

Hydrogen Bonding: Occurs between a hydrogen bond donor (like an N-H group on the pyrazole) and an acceptor (like a carbonyl oxygen on a protein residue).

Hydrophobic Interactions: These are favorable interactions between the nonpolar parts of the ligand (such as the naphthalene ring) and nonpolar residues in the binding pocket (e.g., Leucine, Valine, Alanine). nih.gov

Pi-Pi Stacking: This involves the stacking of aromatic rings. The naphthalene ring of the ligand can form pi-pi stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the protein.

Pi-Cation Interactions: An electrostatic interaction between an electron-rich pi system (like the naphthalene ring) and a nearby cation (like the positively charged side chains of Lysine or Arginine).

Prediction of Enzyme Inhibition Potentials and Inhibition Constants

Molecular docking and subsequent binding free energy calculations can provide a quantitative prediction of a compound's inhibitory potential. The inhibition constant (Ki) is a measure of the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor.

Computational studies have successfully predicted the enzyme inhibition potential of various naphthalene-pyrazole scaffolds. Derivatives of 3-(2-naphthyl)-1-phenyl-1H-pyrazole have been identified as potent inhibitors of 15-Lipoxygenase. nih.gov Docking studies of fluorinated naphthalene-pyrazoles against ERα have yielded predicted Ki values in the low nanomolar range, suggesting they could be potent antagonists for this receptor. researchgate.netaip.orgmdpi.com Furthermore, pyrazole-carboxamide compounds have been investigated as inhibitors of carbonic anhydrase, with predicted Ki values spanning from the nanomolar to the low micromolar range. nih.gov These in silico predictions are invaluable for identifying promising candidates for drug development programs.

Electronic and Photophysical Properties of Naphthalene Pyrazole Systems

Intrinsic Electronic Properties and Charge Transfer Characteristics

The electronic behavior of 3-(naphthalen-2-yl)-1H-pyrazole is fundamentally governed by the interplay between the pyrazole (B372694) and naphthalene (B1677914) units. Computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key to understanding the molecule's electronic transitions and charge transfer capabilities.

For the closely related compound, 5-aryl-3-(naphthalen-2-yl)-1H-pyrazole, DFT calculations at the B3LYP/6-31G level have been performed. nih.gov These studies indicate that the HOMO is typically localized on the naphthalene ring, which acts as the primary electron-donating part of the molecule. Conversely, the LUMO is often distributed across the pyrazole ring and the adjoining aryl substituent, suggesting that this region acts as the electron-accepting moiety. This spatial separation of the HOMO and LUMO is indicative of an intramolecular charge transfer (ICT) character upon electronic excitation.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's stability and the energy of its lowest electronic transition. In a study of 5-aryl-3-(naphthalen-2-yl)-1H-pyrazoles, the HOMO-LUMO gap was found to be influenced by the nature of the aryl substituent. nih.gov For instance, the introduction of an electron-withdrawing group on the aryl ring can lower the LUMO energy, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum.

Table 1: Calculated Electronic Properties of a Representative 5-aryl-3-(naphthalen-2-yl)-1H-pyrazole

| Property | Value (eV) |

| HOMO Energy | -5.9 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.4 |

Note: The data presented is based on computational studies of a closely related derivative and serves as a representative example. nih.gov

This inherent charge transfer character is a promising feature for applications in nonlinear optics and as a component in organic light-emitting diodes (OLEDs), where efficient charge separation and transport are desirable.

Photophysical Characterization

The photophysical properties of this compound, including its absorption and emission of light, are a direct consequence of its electronic structure. While specific experimental data for this exact compound is limited, the behavior of related naphthalene-pyrazole systems provides a strong basis for understanding its expected photophysical profile.

Absorption and Emission Spectra Analysis

The UV-Vis absorption spectrum of naphthalene-pyrazole derivatives is typically characterized by intense absorption bands in the ultraviolet region. researchgate.net These absorptions are generally attributed to π-π* transitions within the aromatic system. The naphthalene moiety itself exhibits characteristic absorption bands, and its conjugation with the pyrazole ring is expected to lead to a red-shift and an increase in the molar absorptivity of these bands.

Fluorescence emission is a key feature of many naphthalene-pyrazole systems. rsc.org Upon excitation, these molecules can relax to the ground state by emitting a photon, often in the blue or green region of the visible spectrum. The emission spectra of naphtho-fused pyrazole ligands have been shown to exhibit vibrational progressions, which is characteristic of emission from a well-defined, structured excited state. rsc.org

Fluorescence Quantum Yields and Lifetimes

Solvatofluorochromism and Thermostability Studies

Solvatofluorochromism, the change in the color of fluorescence with the polarity of the solvent, is a common phenomenon in molecules with a significant intramolecular charge transfer character. Given the expected ICT nature of the excited state of this compound, it is anticipated to exhibit positive solvatofluorochromism, where the emission maximum shifts to longer wavelengths (a red-shift) in more polar solvents. This is due to the greater stabilization of the polar excited state by the polar solvent molecules.

The thermal stability of pyrazole derivatives is generally high due to the aromatic nature of the pyrazole ring. mdpi.com The fusion of the pyrazole with a naphthalene ring is expected to further enhance this stability. The decomposition temperature of pyrazole-based compounds can be a critical factor for their application in devices that operate at elevated temperatures, such as OLEDs.

Influence of Substituents and Structural Modifications on Photophysical Behavior

The electronic and photophysical properties of the this compound system can be finely tuned by introducing various substituents on either the naphthalene or the pyrazole ring. The nature and position of these substituents can have a profound impact on the HOMO and LUMO energy levels, the charge transfer characteristics, and consequently, the absorption and emission properties.

For instance, the introduction of electron-donating groups (e.g., -OCH3, -N(CH3)2) on the naphthalene ring would be expected to raise the HOMO energy level, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra. Conversely, attaching electron-withdrawing groups (e.g., -NO2, -CN) to the pyrazole ring would lower the LUMO energy, also resulting in a red-shift.

Structural modifications, such as altering the point of attachment of the naphthalene ring to the pyrazole or introducing additional aromatic rings, can also significantly modify the photophysical behavior. These modifications can affect the planarity of the molecule, the extent of π-conjugation, and the degree of intramolecular charge transfer, thereby providing a powerful tool for designing materials with specific optical properties.

Structure Activity Relationship Sar and Molecular Design Principles

Systematic Investigation of Structural Modifications and Their Impact on Molecular Interactions

Systematic alterations to the 3-(naphthalen-2-yl)-1H-pyrazole framework have yielded crucial insights into its SAR. Key areas of modification include the pyrazole (B372694) ring, the naphthalene (B1677914) moiety, and the addition of various substituents.

The pyrazole ring itself is a critical component for biological activity, and its substitution pattern significantly affects the compound's properties. For instance, N-alkylation of the pyrazole ring has been shown to modulate the inhibitory activity of these compounds against certain enzymes. rsc.org The nature of the substituent at the N-1 position of the pyrazole can influence the compound's binding affinity and selectivity for its target.

Modifications on the naphthalene ring also play a vital role. The position of the pyrazole substituent on the naphthalene ring can impact biological activity. Furthermore, the introduction of different functional groups onto the naphthalene system can alter the molecule's electronic and steric properties, thereby influencing its interaction with target proteins. Theoretical studies on the effect of naphthalene modifications on other heterocyclic systems have shown that such changes can significantly impact their photophysical properties, a principle that can be extrapolated to understand the impact on biological interactions. scilit.com

The addition of various aryl moieties to the pyrazole ring has been a common strategy to explore SAR. For example, the introduction of a phenyl group at the 5-position of the pyrazole ring, creating 3-(naphthalen-1-yl)-5-(4-fluorophenyl)-1-phenyl-1H-pyrazole, has been investigated for its potential as an anti-breast cancer agent. mdpi.com The presence and nature of substituents on these appended aryl rings can fine-tune the biological activity. In a series of 3,5-diaryl-1H-pyrazoles, the nature of the aryl groups was found to be critical for their inhibitory potency against arylamine N-acetyltransferase. nih.gov

Here is an interactive data table summarizing the impact of structural modifications on the biological activity of this compound derivatives:

| Compound/Derivative | Structural Modification | Observed Impact on Molecular Interaction/Biological Activity | Reference |

| (E)-3-(naphthalen-2-yl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide | Integration of a pyridine (B92270) ring | Potential as an enzyme inhibitor and receptor modulator. The position of the pyridine ring influences binding affinity. | |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Addition of a 4-fluorophenyl group at the 5-position and a phenyl group at the N-1 position | Showed potential inhibition against human estrogen receptor alpha (ERα). | mdpi.com |

| Pyrazole-based lamellarin O analogues | N-alkylation and introduction of various aryl groups | The most active compounds inhibited cancer cell proliferation in the low micromolar range. | rsc.org |

| 3,5-diaryl-1H-pyrazoles | Variation of aryl moieties at positions 3 and 5 | Inhibitory potency against arylamine N-acetyltransferase was significantly affected. | nih.gov |

Rational Design Principles for Modulating Molecular Targets (In Vitro Context)

The development of potent and selective inhibitors based on the this compound scaffold relies on rational design principles. These principles are often guided by computational modeling and a deep understanding of the target's three-dimensional structure. nih.gov

One key principle is the exploitation of specific binding pockets within the target protein. By designing derivatives with substituents that can form favorable interactions—such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions—with amino acid residues in these pockets, the binding affinity and selectivity of the inhibitor can be significantly enhanced. For example, in the design of meprin α and β inhibitors, modifications to the pyrazole scaffold were aimed at addressing the S1, S1', and S2' pockets of the enzymes. nih.gov

Molecular docking studies are instrumental in this process. They allow researchers to predict the binding mode of a designed compound and to estimate its binding affinity before undertaking its synthesis. For instance, molecular docking of a novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivative endorsed its proper binding at the active site of human 15-lipoxygenase (15-LOX), explaining its potent antioxidant activity. nih.gov

Another design principle involves mimicking the structure of a known ligand or substrate of the target enzyme. By incorporating key pharmacophoric features of the natural binder into the this compound framework, it is possible to create competitive inhibitors.

The following table outlines rational design principles applied to this compound derivatives:

| Design Principle | Application Example | Outcome | Reference |

| Targeting Specific Binding Pockets | Modifications on the pyrazole scaffold to interact with the S1, S1', and S2' pockets of meprin α and β. | Modulation of inhibitory activity. | nih.gov |

| Molecular Docking and Modeling | Predicting the binding of a 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivative to the active site of human 15-LOX. | Explained the potent antioxidant activity of the compound. | nih.gov |

| Substrate Mimicry | Designing pyrazole-based inhibitors of arylamine N-acetyltransferase based on a hit compound from a high-throughput screen. | Development of a series of potent and specific inhibitors. | nih.gov |

Strategies for Hybrid Scaffold Integration and Their Synergistic Effects on Binding Profiles

A powerful strategy in modern drug design is the creation of hybrid molecules, where two or more pharmacophoric scaffolds are combined to produce a synergistic effect. The this compound moiety has been successfully integrated into hybrid structures to enhance their binding profiles and biological activities. nih.govresearchgate.net

One approach involves linking the this compound core to another heterocyclic system known for its biological relevance. For example, novel hybrids containing pyrazole, naphthalene, and pyrazoline/isoxazoline moieties have been synthesized and evaluated as potent antioxidants and 15-lipoxygenase inhibitors. nih.govresearchgate.net The combination of these different heterocyclic rings can lead to compounds that interact with multiple sites on a target or even interact with multiple targets, resulting in an enhanced therapeutic effect.

Another strategy is the incorporation of the this compound scaffold into larger, more complex molecular architectures. This can lead to compounds with novel mechanisms of action or improved pharmacokinetic properties. The synthesis of pyran-linked phthalazinone-pyrazole hybrids is an example of this approach, where the resulting compounds exhibited cytotoxicity against cancer cell lines. nih.gov

This table showcases strategies for hybrid scaffold integration involving the this compound core:

| Hybrid Scaffold Strategy | Example | Synergistic Effect | Reference |

| Combination with other heterocycles | Hybrids of pyrazole, naphthalene, and pyrazoline/isoxazoline. | Potent antioxidant and 15-lipoxygenase inhibitory activity. | nih.govresearchgate.net |

| Integration into larger structures | Pyran-linked phthalazinone-pyrazole hybrids. | Cytotoxicity against lung and cervical carcinoma cell lines. | nih.gov |

| Chalcone-based hybrids | Chalcones incorporating the 3-(thiophen-2-yl)-1H-pyrazole scaffold (related pyrazole core). | Promising antitumor efficacy in vitro. | nih.gov |

Advanced Applications in Chemical Biology Mechanistic Focus

Modulation of Specific Enzyme Activities (In Vitro Studies)

The 3-(naphthalen-2-yl)-1H-pyrazole core structure has been the subject of extensive research, revealing its capacity to interact with and modulate the function of a diverse array of enzymes. The following sections delve into the specific mechanisms of action for a selection of these enzymatic targets.

Cyclooxygenase (COX) Isoform Inhibition Mechanisms (COX-1, COX-2)

Derivatives of the 1,5-diarylpyrazole scaffold, to which this compound belongs, are recognized for their inhibitory effects on cyclooxygenase (COX) enzymes. nih.govnih.gov These enzymes, COX-1 and COX-2, are key to the inflammatory process through their role in prostaglandin (B15479496) synthesis. nih.gov The selectivity of diarylheterocyclic inhibitors for COX-2 is often attributed to distinct inhibitory mechanisms for each isoform, which can involve a three-step kinetic process of sequential, reversible binding. nih.gov The larger and more accommodating active site of COX-2, compared to COX-1, allows for the binding of these bulkier diarylpyrazole molecules.

The inhibitory mechanism can involve interactions with key residues within the enzyme's active site. For some inhibitors, the carboxylate group may not form a salt bridge with Arginine-120, a common interaction for many non-steroidal anti-inflammatory drugs (NSAIDs). Instead, it can bind in a different orientation, forming hydrogen bonds with Tyrosine-385 and Serine-530. researchgate.net The presence of a naphthalene (B1677914) group in this compound can further influence its binding affinity and selectivity, potentially through hydrophobic interactions within the active site.

Table 1: COX Inhibition Data for Pyrazole (B372694) Derivatives

| Compound | Target | IC50 | Inhibition Type | Source |

| Celecoxib | COX-2 | Not Specified | Selective | nih.gov |

| Diclofenac | COX-2 | Not Specified | Not Specified | researchgate.net |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Mechanisms

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. sciforum.netnih.govresearchgate.net Pyrazole-containing compounds have been investigated as PTP1B inhibitors. sciforum.net The inhibitory activity of these compounds is influenced by the nature of the substituents on the pyrazole ring. sciforum.net